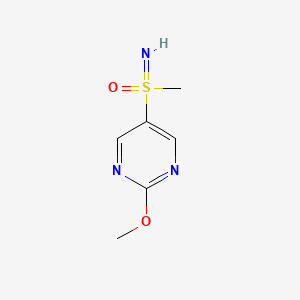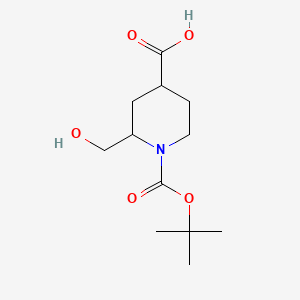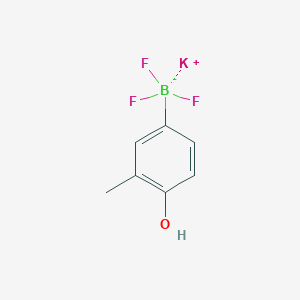
Potassium 4-hydroxy-3-methylphenyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-hydroxy-3-methylphenyltrifluoroborate is a chemical compound with the molecular formula C7H7BF3KO. It is used in various scientific research applications, particularly in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 4-hydroxy-3-methylphenyltrifluoroborate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-hydroxy-3-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-hydroxy-3-methylphenyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenols.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from reactions involving this compound include quinones, phenols, and various substituted aromatic compounds .
Applications De Recherche Scientifique
Potassium 4-hydroxy-3-methylphenyltrifluoroborate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which potassium 4-hydroxy-3-methylphenyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trifluoroborate group can stabilize transition states and intermediates, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
Uniqueness
Potassium 4-hydroxy-3-methylphenyltrifluoroborate is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring. This combination of functional groups enhances its reactivity and makes it a valuable reagent in various chemical transformations. The trifluoroborate group also imparts stability and facilitates its use in cross-coupling reactions .
Propriétés
Numéro CAS |
1015082-72-0 |
|---|---|
Formule moléculaire |
C7H7BF3KO |
Poids moléculaire |
214.04 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-hydroxy-3-methylphenyl)boranuide |
InChI |
InChI=1S/C7H7BF3O.K/c1-5-4-6(8(9,10)11)2-3-7(5)12;/h2-4,12H,1H3;/q-1;+1 |
Clé InChI |
YDUBBACCRAAJDL-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=C(C=C1)O)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


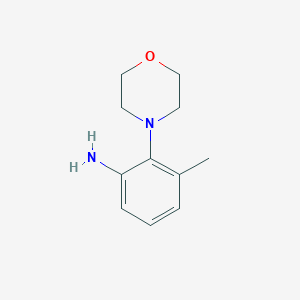
![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)

![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)
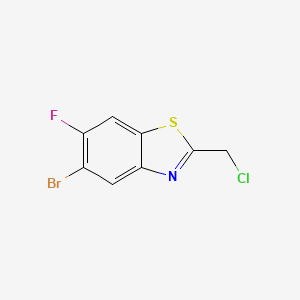
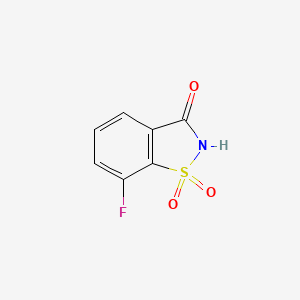
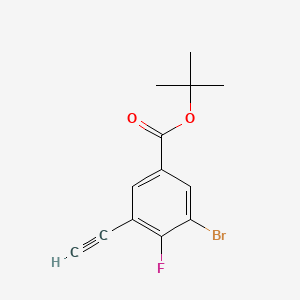
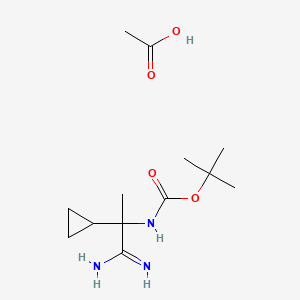
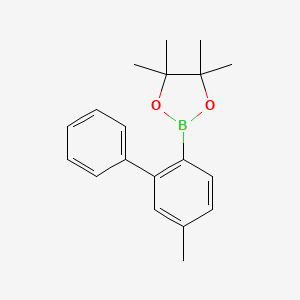
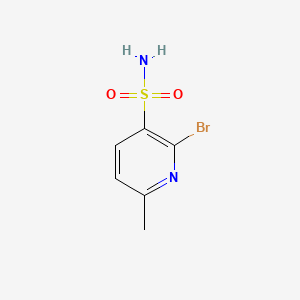
![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
![3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15298013.png)
